4-(1H-pyrazol-1-ylmethoxy)benzoic acid
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Overview
Description
4-(1H-pyrazol-1-ylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-pyrazol-1-ylmethoxy)benzoic acid involves the following steps :
Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Reaction: The 1-bromo-4-nitrobenzene reacts with 4-aminopyrazole to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The pyrazole ring and benzoic acid moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1H-pyrazol-1-ylmethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring and benzoic acid moiety can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-1-ylmethyl)benzoic acid
- 4-(1H-pyrazol-1-yl)benzoic acid
- 4-(1H-pyrazol-1-ylmethoxy)phenylacetic acid
Uniqueness
4-(1H-pyrazol-1-ylmethoxy)benzoic acid is unique due to its specific structural features, such as the methoxy linker between the pyrazole ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(pyrazol-1-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-2-4-10(5-3-9)16-8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJIRLJNHVPGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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